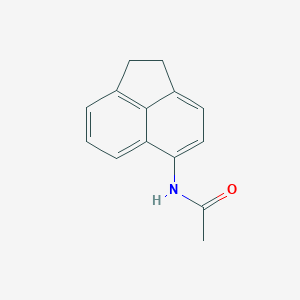
4-(4-Cyclopropylpiperazin-1-yl)aniline
Vue d'ensemble
Description
4-(4-Cyclopropylpiperazin-1-yl)aniline is an organic compound with the molecular formula C13H19N3 . It is also known by other names such as 1-(4-Aminophenyl)-4-cyclopropylpiperazine and [4-(4-Aminophenyl)piperazin-1-yl]cyclopropane .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a piperazine ring, which is further connected to an aniline group . The exact mass of the molecule is 217.15800 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.31 . It has a predicted boiling point of 391.3°C and a predicted density of 1.2 g/cm3 . It has one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds .Applications De Recherche Scientifique
Chimie agricole
Enfin, la 4-(4-cyclopropylpiperazin-1-yl)aniline pourrait trouver des applications en chimie agricole en tant que précurseur pour la synthèse de pesticides ou d'herbicides. Sa flexibilité structurelle permet de créer des composés efficaces contre un large éventail de ravageurs agricoles.
Chacune de ces applications tire parti de la structure chimique unique de la This compound pour créer des solutions innovantes dans différentes disciplines scientifiques. La polyvalence du composé met en évidence son potentiel en tant que ressource précieuse en recherche et développement. Information dérivée des résultats de la recherche .
Safety and Hazards
The safety data sheet for 4-(4-Cyclopropylpiperazin-1-yl)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . Therefore, it is recommended to use personal protective equipment, avoid breathing dust, and ensure good ventilation when handling this compound .
Propriétés
IUPAC Name |
4-(4-cyclopropylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13/h1-4,13H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJJOUMQLDDFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640671 | |
| Record name | 4-(4-Cyclopropylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
700804-17-7 | |
| Record name | 4-(4-Cyclopropylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

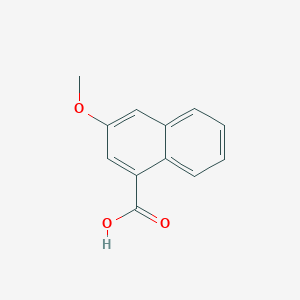
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)
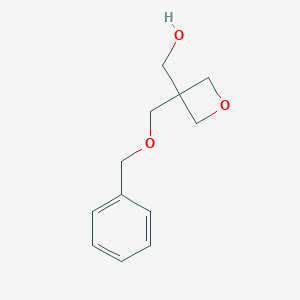
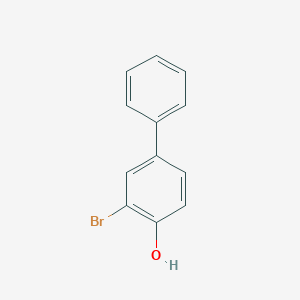
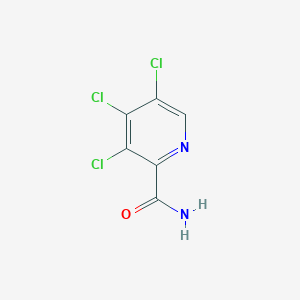

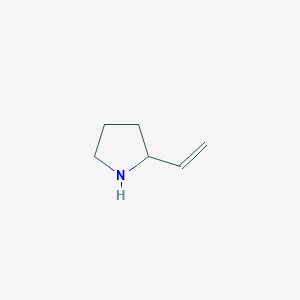
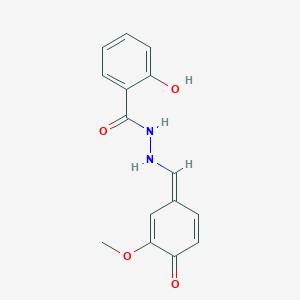


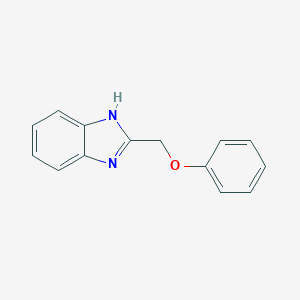
![2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B181900.png)
